molecular formula C24H30N6O2S B12404214 Cav|A2|A1&NET-IN-3

Cav|A2|A1&NET-IN-3

Cat. No.: B12404214
M. Wt: 466.6 g/mol
InChI Key: JRMKRCWDAUYJRA-FQEVSTJZSA-N
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Description

Cav|A2|A1&NET-IN-3: is a compound known for its dual inhibitory action on the α2δ subunit of voltage-gated calcium channels (VGCC) and the noradrenaline transporter (NET). This compound has shown potential in various scientific research applications due to its ability to modulate calcium ion flow and neurotransmitter transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cav|A2|A1&NET-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of Cav|A2|A1&NET-IN-3 is carried out in specialized facilities equipped with the necessary infrastructure for large-scale chemical synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Cav|A2|A1&NET-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Cav|A2|A1&NET-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Cav|A2|A1&NET-IN-3 exerts its effects by inhibiting the α2δ subunit of VGCC and the NET. This dual inhibition modulates calcium ion flow and neurotransmitter transport, affecting various cellular processes. The molecular targets include the α2δ subunit of the CaV2.2 calcium channel and the NET, with pathways involving changes in intracellular calcium levels and neurotransmitter reuptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cav|A2|A1&NET-IN-3 is unique due to its dual inhibitory action on both VGCC and NET, which is not commonly observed in similar compounds. This dual action provides a broader range of applications and potential therapeutic benefits .

Properties

Molecular Formula

C24H30N6O2S

Molecular Weight

466.6 g/mol

IUPAC Name

2-(ethylamino)-9-methyl-6-[3-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]phenyl]-7,8-dihydropyrimido[4,5-e][1,4]diazepin-5-one

InChI

InChI=1S/C24H30N6O2S/c1-4-26-24-27-16-19-22(28-24)29(3)12-13-30(23(19)31)17-7-5-8-18(15-17)32-20(10-11-25-2)21-9-6-14-33-21/h5-9,14-16,20,25H,4,10-13H2,1-3H3,(H,26,27,28)/t20-/m0/s1

InChI Key

JRMKRCWDAUYJRA-FQEVSTJZSA-N

Isomeric SMILES

CCNC1=NC=C2C(=N1)N(CCN(C2=O)C3=CC(=CC=C3)O[C@@H](CCNC)C4=CC=CS4)C

Canonical SMILES

CCNC1=NC=C2C(=N1)N(CCN(C2=O)C3=CC(=CC=C3)OC(CCNC)C4=CC=CS4)C

Origin of Product

United States

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